molecular formula C19H15Cl2N3O4S B11214723 2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11214723
M. Wt: 452.3 g/mol
InChI Key: HRPFLRJGIIUWJB-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro and methoxyphenyl groups, as well as a thieno[3,4-c]pyrazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl precursor reacts with the thieno[3,4-c]pyrazole intermediate. This step may require the use of polar aprotic solvents and specific temperature conditions to achieve high yields.

    Formation of the Benzamide Core: The final step involves the acylation of the intermediate with 2,4-dichlorobenzoyl chloride to form the target compound. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core or the thieno[3,4-c]pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents and specific temperature conditions to achieve high yields.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Biological Research: The compound is used as a tool to study specific biological pathways and molecular targets, particularly those involved in cancer progression and resistance mechanisms.

    Chemical Research: The unique structure of the compound makes it a subject of interest in the development of new synthetic methodologies and the study of reaction mechanisms.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, leading to cell death.

    Disruption of Signaling Pathways: The compound can interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting cancer progression.

Properties

Molecular Formula

C19H15Cl2N3O4S

Molecular Weight

452.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H15Cl2N3O4S/c1-28-13-5-3-12(4-6-13)24-18(15-9-29(26,27)10-17(15)23-24)22-19(25)14-7-2-11(20)8-16(14)21/h2-8H,9-10H2,1H3,(H,22,25)

InChI Key

HRPFLRJGIIUWJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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